![molecular formula C18H15BrN2O2S B2478583 Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903826-51-6](/img/structure/B2478583.png)
Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
“Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is a derivative of benzo[b]thiophene, a heterocyclic compound . The compound has been studied for its affinity towards 5-HT1A receptors .
Synthesis Analysis
The synthesis of similar compounds involves the use of arylpiperazine moiety and benzo[b]thiophene ring substitutions . The synthesis process can be carried out under microwave conditions . A Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid can also be used in the presence of a novel heterogeneous Pd catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The structure reveals a four-coordinated dimethylboryl centre .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using multinuclear NMR spectroscopy and elemental analysis . They display major absorption bands assigned to π–π* transitions .Scientific Research Applications
Synthesis Methods
Oxidation and Nucleophilic Addition
Benzo[b]thiophene sulfoxides, like the derivative (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, can be synthesized via oxidation. This derivative undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles, leading to various functionalized benzo[b]thiophene derivatives (Pouzet et al., 1998).
Pd-Catalyzed Cross-Coupling
A Pd(II)-catalyzed Sonogashira type cross-coupling reaction can synthesize 2-substituted benzo[b]thiophenes. This method produces derivatives with potential applications in fluorescence and as cannabinoid receptor ligands (Jingwen Chen et al., 2017).
Crystal Structures and Optical Properties
Crystal Structures
Crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives reveal similarities in molecular conformation and packing, with notable interactions like S...π contacts (F. Katzsch et al., 2016).
Optical Properties
Synthesized 2-(benzo[b]thiophene-3-yl)pyrroles and BODIPY fluorophores display promising optical properties, including absorption and emission spectra and nonlinear optical features. These properties are superior to existing analogues (E. Schmidt et al., 2009).
Antimicrobial Activity
Solvent-free microwave-assisted synthesis of substituted benzofuran-2-yl methanones, related to the benzo[b]thiophene structure, shows potential antimicrobial activity, indicating a possible application in the development of new antibacterial and antifungal agents (D. Ashok et al., 2017).
Molecular Docking Studies
Anticonvulsant Agents
Novel methanone derivatives containing the benzo[b]thiophene moiety have been synthesized and evaluated as sodium channel blockers and anticonvulsant agents. Molecular docking studies help explain their mechanism of action (S. Malik & S. Khan, 2014).
5-HT1A Receptors
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. Molecular docking studies provided insights into electrostatic interactions influencing binding affinity (H. Pessoa‐Mahana et al., 2012).
Other Applications
In Silico Drug-likeness Studies
Research on dihydropyrrolone conjugates synthesized from related compounds to benzo[b]thiophene includes in silico drug-likeness studies and in vitro microbial investigations, indicating potential applications in drug development (K. Pandya et al., 2019).
Directed Metalation in Synthesis
Directed metalation techniques have been applied to synthesize functionalized benzo[b]thiophenes, serving as key intermediates in the synthesis of benzothienopyranones, highlighting their utility in complex organic synthesis (T. K. Pradhan & A. De, 2005).
Mechanism of Action
Target of Action
Similar compounds have been shown to have affinity towards 5-ht1a receptors , which play a crucial role in the serotonin system, regulating numerous physiological functions such as mood, appetite, and sleep .
Mode of Action
It’s suggested that similar compounds interact with their targets (like 5-ht1a receptors) through relevant electrostatic interactions .
Biochemical Pathways
Compounds targeting 5-ht1a receptors are known to influence the serotonin system, which has wide-ranging effects on various physiological functions .
Result of Action
Compounds with affinity towards 5-ht1a receptors can influence a variety of physiological functions, potentially leading to therapeutic effects .
Safety and Hazards
properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c19-14-5-3-8-20-17(14)23-13-7-9-21(11-13)18(22)16-10-12-4-1-2-6-15(12)24-16/h1-6,8,10,13H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNZORGQYEFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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